Methyl 4-bromocrotonate
Overview
Description
Methyl 4-bromocrotonate (MC) is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and polymer chemistry. It is a crotonate ester, which is structurally characterized by the presence of a bromine atom on the fourth carbon of the crotonate chain.
Synthesis Analysis
The synthesis of MC-related compounds has been explored in several studies. For instance, a method for the synthesis of a Schiff base compound related to MC has been reported, which involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another study describes the polymerization of MC using Lewis pairs consisting of an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis base and a group 13 Lewis acid, leading to high-molecular-weight polymers . Additionally, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound structurally similar to MC, has been achieved through bromination–dehydrobromination reactions .
Molecular Structure Analysis
The molecular structure of MC and its derivatives has been investigated using various analytical techniques. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing details such as space groups, unit cell dimensions, and molecular conformations . Theoretical studies using density functional theory (DFT) have also been conducted to compare the molecular geometry obtained from X-ray crystallography with calculated structures .
Chemical Reactions Analysis
MC and its analogs participate in a variety of chemical reactions. A nickel-catalyzed C-Br/C-H bis-phenylation of MC has been developed, providing a route to doubly phenylated products . The pyrolysis of MC has been shown to follow a first-order rate law, with the reaction proceeding through an intimate ion pair-type of mechanism, leading to dehydrobromination and lactone formation . Additionally, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has been studied, resulting in the synthesis of dihydropyranones and pyrazolinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of MC and related compounds have been deduced from experimental and theoretical studies. The kinetics and mechanism of the pyrolysis of MC have been characterized, providing insights into the thermal stability and reactivity of the compound . The polymerization of MC has been shown to produce polymers with molecular weights up to 161 kg/mol, indicating the potential of MC as a monomer for high-molecular-weight polymers .
Scientific Research Applications
Pyrolysis Elimination : Methyl 4-bromocrotonate undergoes pyrolysis elimination in a specific temperature and pressure range, following a first-order rate law. This process involves dehydrobromination and lactone products formation, explained through an intimate ion pair-type of mechanism (Chuchani & Martín, 1988).
Nickel-Catalyzed C-Br/C-H Bis-phenylation : A method for C-Br/C-H bis-phenylation of methyl 4-bromocrotonate via nickel-catalyzed cross-coupling reaction has been developed. This technique provides a route to create a doubly phenylated building block (Funicello et al., 2015).
Suzuki Coupling for HIV-1 Protease Inhibitors : Methyl 4-bromocrotonate has been used in ligand-free Suzuki coupling with arylboronic acids, leading to the synthesis of variously functionalized methyl 4-arylcrotonates, essential for preparing cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).
Antifungal Activity : Studies have shown that 4-substituted crotonic acid esters, including methyl 4-bromocrotonate, exhibit antifungal activity against organisms like Candida albicans and Aspergillus niger. The mechanism of this fungitoxicity might involve a nucleophilic reaction with SH-containing compounds (Gershon et al., 1976).
Synthesis of 3‐Thia‐9‐azabicyclo[3.3.1]nonan‐7‐one : This compound was synthesized from methyl 4-bromocrotonate through a reaction sequence involving sodium sulfide, benzylamine, and Dieckmann condensation, showcasing the versatility of methyl 4-bromocrotonate in organic synthesis (Ho & Lin, 1997).
Inhibition of Fatty Acid Oxidation : In studies related to metabolism, 4-bromocrotonic acid, a related compound, has been found to inhibit fatty acid oxidation and ketone body degradation in rat heart mitochondria, hinting at the potential biochemical applications of related compounds (Olowe & Schulz, 1982).
Safety And Hazards
Methyl 4-bromocrotonate is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and no smoking .
properties
IUPAC Name |
methyl (E)-4-bromobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304209 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
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Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 4-bromocrotonate | |
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Product Name |
Methyl 4-bromocrotonate | |
CAS RN |
6000-00-6, 1117-71-1 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl 4-bromocrotonate | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl (2E)-4-bromo-2-butenoate | |
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Record name | Methyl 4-bromocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.956 | |
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Record name | Methyl 4-bromocrotonate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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